2-(1-Cyano-1-methylethyl)azocarboxamide chemical properties
2-(1-Cyano-1-methylethyl)azocarboxamide chemical properties
An In-Depth Technical Guide to 2-(1-Cyano-1-methylethyl)azocarboxamide (CABN)
Introduction: Beyond Conventional Initiators
In the landscape of polymer science, the selection of a radical initiator is a critical decision that dictates polymerization kinetics, polymer properties, and process safety. While 2,2'-Azobis(isobutyronitrile) (AIBN) has long been a workhorse oil-soluble initiator, the demand for initiators with tailored decomposition profiles and functionalities has driven the exploration of alternatives.[1][2][3] 2-(1-Cyano-1-methylethyl)azocarboxamide, commonly referred to as CABN or V-30, emerges as a significant compound in this context.[4][5]
This technical guide provides an in-depth analysis of CABN, moving beyond a simple data sheet to offer researchers and drug development professionals a comprehensive understanding of its chemical properties, decomposition mechanisms, and practical applications. We will explore the causality behind its behavior, offering field-proven insights into its use as a strategic alternative to other azo initiators.
Compound Identification and Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. CABN is an organic compound characterized by the presence of both an azo group (-N=N-) and a carboxamide moiety.[5]
Nomenclature and Chemical Structure
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Systematic Name: 2-(1-Cyano-1-methylethyl)azocarboxamide[5]
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Common Synonyms: CABN, V-30, 1-((Cyano-1-methylethyl)azo)formamide[4][5]
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CAS Number: 10288-28-5[6]
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Molecular Formula: C5H8N4O[6]
The structure features a central azo linkage flanked by a 1-cyano-1-methylethyl group on one side and a carboxamide group on the other. This asymmetry influences its solubility and the reactivity of the resulting radicals upon decomposition.
Caption: Chemical Structure of 2-(1-Cyano-1-methylethyl)azocarboxamide (CABN).
Physicochemical Data Summary
The following table summarizes the key quantitative properties of CABN, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Appearance | Yellow Crystalline Solid | [9] |
| Melting Point | 81-84 °C | [8] |
| Boiling Point (Predicted) | 246.7 ± 42.0 °C | [8] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [8] |
| Solubility | Soluble in Methanol | [9] |
| Purity (Typical) | ≥ 98.0% | [9] |
The Role of Azo Initiators in Radical Polymerization
To appreciate the utility of CABN, one must first understand the fundamental mechanism of azo initiators. Unlike peroxide-based initiators, which can be susceptible to induced decomposition, azo compounds decompose thermally or photochemically via a first-order, unimolecular mechanism.[10] This decomposition is characterized by the cleavage of the C-N bonds and the liberation of highly stable dinitrogen (N₂) gas, a strong thermodynamic driving force for the reaction.[10][11]
The key advantage of this mechanism is its predictability. The decomposition rate is largely independent of the solvent, leading to a consistent and reproducible generation of free radicals.[10] This reliability is paramount in research and manufacturing, where precise control over polymerization is essential.
Thermal Decomposition of CABN: A Deeper Dive
The utility of CABN as an initiator is entirely dependent on its thermal decomposition. This process is not merely a matter of reaching a certain temperature; it involves a specific reaction pathway, a defined energetic profile, and the generation of multiple products.
The Decomposition Pathway
Upon heating, the azo linkage in CABN undergoes homolytic cleavage. This process generates two carbon-centered radicals and a molecule of nitrogen gas. The cyano group on the 1-cyano-1-methylethyl radical provides resonance stabilization, which influences its reactivity and stability.
Caption: Thermal decomposition pathway of CABN into radical species and N₂ gas.
Thermodynamic Profile and Safety Implications
Studies using Differential Scanning Calorimetry (DSC) have shown that CABN decomposes at high temperatures with a significant release of heat.[11] This exothermic decomposition underscores the thermal hazard associated with the compound.[11] The accumulation of this heat, particularly in bulk quantities without adequate dissipation, can lead to a thermal runaway reaction. Therefore, careful temperature control during storage and use is critical. The addition of impurities can lower the decomposition temperature, increasing the risk.[11]
Decomposition Products
Thermogravimetry-mass spectrometry (TG-MS) analysis has identified the gaseous products released during thermal decomposition.[11] Beyond the expected nitrogen gas, other products include carbon monoxide (CO), carbon dioxide (CO2), 2-aminoisobutyronitrile, and isobutyronitrile.[11] The generation of these byproducts is a crucial consideration for process safety, ventilation requirements, and the final purity of the resulting polymer.
Applications in Polymer Science
CABN is primarily used as a free-radical initiator in the synthesis of various polymers.[9] Its specific properties make it a valuable tool for researchers looking to fine-tune their polymerization processes.
Comparative Analysis: CABN vs. AIBN
The choice between CABN and the more common AIBN is a practical example of applying chemical knowledge to achieve a specific outcome.
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Decomposition Temperature: The ideal initiator has a half-life that is appropriate for the desired polymerization temperature and time. CABN's decomposition profile differs from AIBN, offering an alternative for polymerizations that require different thermal conditions. Researchers can select the initiator with the optimal decomposition rate at their target reaction temperature.[12]
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Solubility: The carboxamide group in CABN imparts a different polarity compared to the nitrile groups in AIBN. This can affect its solubility in different monomers and solvents, allowing for its use in a wider range of polymerization media.
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End-Group Functionality: Upon initiation, fragments of the initiator become incorporated as end-groups on the polymer chains.[10] The carboxamide group from CABN provides a different end-group functionality than AIBN, which can be leveraged for post-polymerization modification or to alter the final properties of the polymer.
Specialized Polymer Synthesis
CABN has been utilized in the synthesis of specialized polymers where specific initiation characteristics are required. For example, it can be used in the synthesis of azobenzene side-chain polymers, which are of interest for their photoresponsive properties.[13]
Experimental Protocols and Workflows
To translate theory into practice, this section provides standardized protocols relevant to the use of CABN.
Protocol: Determination of Decomposition Kinetics using DSC
This protocol describes a method for characterizing the thermal decomposition of CABN, based on established thermal analysis techniques.[11]
Objective: To determine the onset temperature, peak exothermic temperature, and heat of decomposition of CABN.
Materials:
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2-(1-Cyano-1-methylethyl)azocarboxamide (CABN)
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Differential Scanning Calorimeter (DSC)
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Aluminum sample pans and lids
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High-purity nitrogen gas supply
Procedure:
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Sample Preparation: Accurately weigh 1-3 mg of CABN into an aluminum DSC pan.
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Encapsulation: Hermetically seal the pan with a lid. Prepare an identical empty pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Atmosphere: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.
-
Thermal Program: Equilibrate the cell at a low temperature (e.g., 30 °C).
-
Heating Ramp: Heat the sample from the starting temperature to an upper limit (e.g., 300 °C) at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min). Running multiple heating rates allows for kinetic analysis.
-
Data Acquisition: Record the heat flow as a function of temperature.
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Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of decomposition, the peak maximum of the exotherm, and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).
Self-Validation: The consistency of the onset temperature and peak shape across multiple runs of the same sample validates the measurement. The use of a calibrated instrument against known standards (e.g., indium) ensures the trustworthiness of the temperature and enthalpy values.
Workflow: General Protocol for CABN-Initiated Solution Polymerization
This workflow illustrates the key stages of a typical free-radical polymerization using CABN as the initiator.
Caption: Standard workflow for a CABN-initiated solution polymerization experiment.
Safety, Handling, and Storage
As a thermally sensitive and reactive compound, strict adherence to safety protocols is mandatory when working with CABN.[4]
Hazard Identification
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Flammability: The compound is flammable and can be ignited by heat, sparks, or open flames.[4] Dust may form explosive mixtures in air.[14]
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Thermal Sensitivity: Decomposes exothermically at elevated temperatures.[11] Store away from heat and direct sunlight.[4]
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Inhalation/Contact: Avoid breathing dust and direct contact with skin and eyes.[4] In case of inhalation, move to fresh air.[4]
Recommended Handling Procedures
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4]
-
Ignition Sources: Eliminate all sources of ignition from the handling area. Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]
Storage and Stability
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Temperature: Store in a dry, cool, and well-ventilated place.[4] A designated, temperature-controlled cabinet is recommended.
-
Incompatibilities: Store separately from strong acids, bases, and oxidizing agents.
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Container: Keep the container tightly closed and protected from light.[4]
Conclusion
2-(1-Cyano-1-methylethyl)azocarboxamide is a specialized azo initiator that offers a valuable alternative to more common initiators like AIBN. Its unique decomposition kinetics, solubility profile, and the functionality it imparts to polymer chains make it a strategic choice for researchers aiming to achieve precise control over polymerization processes. A thorough understanding of its thermal decomposition mechanism and associated hazards is essential for its safe and effective use. By leveraging the technical insights provided in this guide, scientists can confidently incorporate CABN into their experimental designs to advance the development of novel polymers and materials.
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